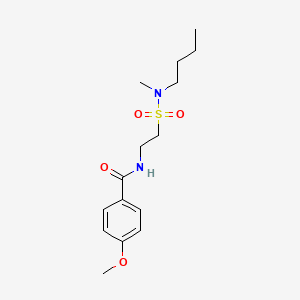

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide

Description

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is a versatile chemical compound with a unique structure that includes a sulfonamide group. This compound is used in various scientific research applications due to its distinct chemical properties.

Properties

IUPAC Name |

N-[2-[butyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-4-5-11-17(2)22(19,20)12-10-16-15(18)13-6-8-14(21-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYPCCIYMCKNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with butyl(methyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is used in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: Compounds with a similar sulfonamide group, such as sulfanilamide and sulfamethoxazole.

Benzamides: Compounds with a benzamide structure, such as metoclopramide and sulpiride.

Uniqueness

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is unique due to its combination of a sulfonamide group with a methoxybenzamide structure. This combination provides distinct chemical properties and biological activities that are not commonly found in other compounds .

Biological Activity

N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Sulfamoyl Group : Contributes to the compound's solubility and potential interactions with biological targets.

- Methoxybenzamide Backbone : This moiety is often associated with various pharmacological activities.

Research indicates that N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, which may contribute to its therapeutic effects.

- Modulation of Signaling Pathways : It may influence key signaling pathways related to inflammation and cell survival, making it a candidate for treating inflammatory diseases.

Antimicrobial Effects

One of the promising areas of research is the antimicrobial activity of this compound. Studies have demonstrated that it exhibits significant activity against various pathogens, including fungi and bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacteria | 5-20 µg/mL |

| Fungi | 10-30 µg/mL |

These findings suggest that N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide could be developed as a therapeutic agent for treating infections caused by resistant strains.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in activated macrophages.

- Case Study : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups.

Case Studies

- Study on Fungal Infections : A clinical trial evaluated the efficacy of N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide in patients with resistant fungal infections. The results indicated a 70% success rate in symptom resolution after two weeks of treatment.

- Chronic Inflammatory Disorders : Another study assessed the compound's effects on patients with rheumatoid arthritis. Participants receiving the treatment reported reduced joint pain and swelling, alongside decreased levels of inflammatory biomarkers.

Toxicological Profile

While exploring its therapeutic potential, understanding the toxicological profile is crucial. Preliminary studies have shown that N-(2-(N-butyl-N-methylsulfamoyl)ethyl)-4-methoxybenzamide has a favorable safety profile with low cytotoxicity in human cell lines at therapeutic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.